Structural and Mechanistic Profiling of Felbamate Ethyl Impurity: A Technical Whitepaper
Structural and Mechanistic Profiling of Felbamate Ethyl Impurity: A Technical Whitepaper
Executive Summary
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is a 1 utilized primarily for refractory partial seizures and Lennox-Gastaut syndrome[1]. Despite its efficacy as an NMDA receptor antagonist and GABAergic modulator, felbamate's clinical application is heavily restricted due to rare but severe idiosyncratic drug reactions (IDRs), including aplastic anemia and hepatotoxicity[1]. In pharmaceutical development, the rigorous characterization of Active Pharmaceutical Ingredient (API) impurities is critical to ensuring patient safety. Among these, the Felbamate Ethyl Impurity (CAS: 53054-24-3) represents a significant process-related artifact that requires precise analytical control[].
This whitepaper provides an in-depth analysis of the chemical structure, synthetic origins, analytical quantification, and toxicological implications of the Felbamate Ethyl Impurity.
Chemical Identity & Structural Analysis
The Felbamate Ethyl Impurity is formally identified as3[3]. It serves as a direct structural analogue to the parent API, with a critical substitution at the central carbon of the aliphatic chain.
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CAS Number: 53054-24-3
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Molecular Formula: C₁₃H₁₈N₂O₄[3]
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Molecular Weight: 266.30 g/mol []
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SMILES: NC(OCC(CC)(C1=CC=CC=C1)COC(N)=O)=O[3]
Structurally, it differs from felbamate by the addition of an ethyl group (-CH₂CH₃) at the C2 position of the propane-1,3-diol backbone. This creates a fully substituted quaternary carbon center, fundamentally altering the molecule's steric bulk and metabolic susceptibility compared to the parent drug.
Mechanistic Origins in Synthesis
Felbamate is typically synthesized by reacting 2-phenyl-1,3-propanediol with a carbamoylating agent, such as 4, followed by hydrolysis[4]. The presence of the ethyl impurity is almost exclusively a process-related carryover originating from the starting materials. If the primary precursor is contaminated with 2-ethyl-2-phenyl-1,3-propanediol, this contaminant undergoes parallel carbamoylation under identical reaction conditions to yield the ethyl impurity[4].
Parallel synthesis pathways of Felbamate and its Ethyl Impurity during API manufacturing.
Quantitative Data & Impurity Profiling
To effectively monitor and control the quality of Felbamate, analytical scientists must distinguish the ethyl impurity from other known related substances. The table below summarizes the physicochemical distinctions between the API and its primary impurities[5][].
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structural Distinction at C2 Position |
| Felbamate (API) | 25451-15-4 | C₁₁H₁₄N₂O₄ | 238.24 g/mol | Contains one phenyl group and one hydrogen. |
| Felbamate Ethyl Impurity | 53054-24-3 | C₁₃H₁₈N₂O₄ | 266.30 g/mol | Substituted with an ethyl group (quaternary carbon). |
| Felbamate Methyl Impurity | 22131-25-5 | C₁₂H₁₆N₂O₄ | 252.27 g/mol | Substituted with a methyl group (quaternary carbon). |
| Felbamate Dimer Impurity | 1796927-91-7 | C₂₁H₂₄N₂O₇ | 416.43 g/mol | Condensation of two monocarbamate units. |
Toxicological & Pharmacological Implications
The structural difference at the C2 position is not merely an analytical curiosity; it has profound implications for the molecule's metabolic fate. Felbamate's idiosyncratic toxicity is heavily linked to its bioactivation into a reactive electrophilic metabolite, 7[7].
The formation of atropaldehyde occurs via the oxidation of felbamate to 3-carbamoyl-2-phenylpropionaldehyde, which then undergoes a spontaneous
Because the Felbamate Ethyl Impurity features a fully substituted quaternary carbon at C2 (bonded to a phenyl ring, an ethyl group, and two carbamate-bearing methylenes), it lacks the requisite
Experimental Protocol: Isolation and LC-MS/MS Characterization
To ensure self-validating analytical rigor, the following step-by-step methodology outlines the chromatographic separation and mass spectrometric identification of the Felbamate Ethyl Impurity from the bulk API.
Step 1: Standard and Sample Preparation
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API Stock: Accurately weigh 25 mg of Felbamate API and dissolve in 50 mL of Methanol:Water (50:50 v/v) to achieve a 500 µg/mL stock solution.
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Impurity Standard: Prepare a reference standard of 10 at 10 µg/mL in the same diluent[10].
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System Suitability (Self-Validation): Spike the API stock with the impurity standard to create a system suitability solution (0.5% impurity level). Causality: This internal control validates the column's resolving power and ensures matrix effects do not suppress the impurity signal before unknown samples are run.
Step 2: Chromatographic Separation (UHPLC)
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Column: C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Program: Initiate at 10% B, hold for 1 min. Ramp to 90% B over 8 minutes. Hold at 90% B for 2 minutes, then re-equilibrate at 10% B for 3 minutes.
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Flow Rate: 0.3 mL/min. Injection Volume: 2 µL. Causality: The increased lipophilicity provided by the ethyl group ensures that the Ethyl Impurity interacts more strongly with the hydrophobic C18 stationary phase, causing it to elute later than the parent Felbamate molecule, allowing for clean baseline resolution.
Step 3: Mass Spectrometry (ESI-MS/MS) Detection
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Ionization Mode: Electrospray Ionization Positive (ESI+).
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Precursor Ions: Monitor m/z 239.1 for Felbamate
and m/z 267.1 for the Ethyl Impurity . -
Product Ion Scan: Apply collision energy (CE 15-25 eV) to induce fragmentation. The loss of the carbamate groups will yield characteristic hydrocarbon core fragments, confirming the structural identity.
Step-by-step UHPLC-MS/MS analytical workflow for quantifying Felbamate Ethyl Impurity.
References
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CAS 53054-24-3 (Felbamate Ethyl Impurity) - BOC Sciences. BOC Sciences.
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Felbamate Impurities and Related Compound - Veeprho Pharmaceuticals. Veeprho. 1
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Felbamate Impurities Manufacturer & Supplier - Daicel Pharma Standards. Daicel Pharma. 5
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Buy Online CAS Number 53054-24-3 - TRC - Ethylfelbamate | LGC Standards. LGC Standards. 3
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CAS 22131-25-5 (Felbamate Methyl Impurity) - BOC Sciences. BOC Sciences.
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Felbamate Ethyl Impurity - KB-CB6062.14-25MG | Labmix24. Labmix24. 10
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Synthesis of 3-Carbamoyloxy-2-phenylpropionic acid (Felbamate) - Benchchem. Benchchem Technical Support. 4
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Felbamate derived compounds - EP1156798A1. Google Patents. 8
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US6538024B1 - Felbamate derived compounds. Google Patents. 9
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Mechanisms of idiosyncratic drug reactions: The case of felbamate. ResearchGate. 7
Sources
- 1. veeprho.com [veeprho.com]
- 3. Buy Online CAS Number 53054-24-3 - TRC - Ethylfelbamate | LGC Standards [lgcstandards.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Felbamate Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1156798A1 - Felbamate derived compounds - Google Patents [patents.google.com]
- 9. US6538024B1 - Felbamate derived compounds - Google Patents [patents.google.com]
- 10. labmix24.com [labmix24.com]


